molecular formula C14H22O7 B073447 [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate CAS No. 1230-36-0

[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate

Cat. No. B073447
CAS RN: 1230-36-0
M. Wt: 302.32 g/mol
InChI Key: CTCGYDFSKYEJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as Ac-β-D-GlcNAc-(1->4)-β-D-GlcNAc-(1->6)-O-Ac and is commonly used in the synthesis of carbohydrates and glycoconjugates.

Mechanism Of Action

The mechanism of action of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the formation of glycosidic bonds between carbohydrates and other molecules. This compound acts as a donor molecule in the glycosylation reaction and is involved in the formation of glycoconjugates. The glycosylation of proteins is an important post-translational modification that plays a crucial role in various biological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate have been studied extensively in scientific research. This compound has been shown to have an impact on the glycosylation of proteins and the formation of glycoconjugates. It has also been shown to have potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates.

Advantages And Limitations For Lab Experiments

The advantages of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate for lab experiments include its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction. However, the limitations of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its high cost and the need for specialized equipment and expertise for its synthesis and use in lab experiments.

Future Directions

The future directions for [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate include its potential applications in the development of new methods for the synthesis of complex carbohydrates and glycoconjugates. This compound has been shown to have a high degree of selectivity and efficiency in the glycosylation reaction, and its use in the synthesis of glycoconjugates could have significant implications for the development of new drugs and therapies. Additionally, further research is needed to explore the potential applications of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate in other areas of scientific research, such as the study of the glycosylation of proteins and its role in various biological processes.

Synthesis Methods

The synthesis of [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate involves the reaction between 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl bromide and 3,4,6-tri-O-acetyl-2-azido-2-deoxy-β-D-glucopyranosyl bromide. The reaction takes place in the presence of silver triflate as a catalyst and yields [2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate as the final product.

Scientific Research Applications

[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate has been widely used in scientific research for its potential applications in the synthesis of carbohydrates and glycoconjugates. This compound has been used to study the glycosylation of proteins and its role in various biological processes. It has also been used to develop new methods for the synthesis of complex carbohydrates and glycoconjugates.

properties

CAS RN

1230-36-0

Product Name

[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C14H22O7/c1-9(15)19-11-5-3-7-17-13(11)21-14-12(20-10(2)16)6-4-8-18-14/h11-14H,3-8H2,1-2H3

InChI Key

CTCGYDFSKYEJIU-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C

Canonical SMILES

CC(=O)OC1CCCOC1OC2C(CCCO2)OC(=O)C

Other CAS RN

1230-36-0

synonyms

[2-(3-acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate

Origin of Product

United States

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